PF 04885614

Pain Research Ion Channel Pharmacology Assay Development

Procure PF 04885614 for reproducible NaV1.8 research. This potent, selective inhibitor (hNaV1.8 IC₅₀=53 nM) is validated for human cell models with 79-fold selectivity over NaV1.7. Oral bioavailability enables non-rodent in vivo studies; its defined selectivity profile reduces off-target confounding. Ideal as a reference standard or for NaV1.7/1.8 synergy studies.

Molecular Formula C13H14F3N3O
Molecular Weight 285.26
Cat. No. B1191901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 04885614
Synonyms1-Methyl-[1-[4-(4-trifluoromethoxy)phenyl]-imidazol-2-yl]-ethanamine
Molecular FormulaC13H14F3N3O
Molecular Weight285.26
Structural Identifiers
SMILESCC(C1=NC=C(N1)C2=CC=C(OC(F)(F)F)C=C2)(N)C
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 04885614: A Selective NaV1.8 Inhibitor for Pain and Neurological Research Procurement


PF 04885614 (CAS 1480833-70-2) is a synthetic organic small molecule and a potent, selective inhibitor of the voltage-gated sodium channel subtype NaV1.8 (hNaV1.8 IC₅₀ = 53 nM) . It is orally bioavailable and exhibits a high degree of selectivity (>75-fold) over other human sodium channel isoforms (NaV1.1, 1.2, 1.5, 1.6, 1.7), a critical feature that distinguishes it from less selective tool compounds and makes it a valuable probe for dissecting NaV1.8-specific biology . The compound was derived from a medicinal chemistry optimization program aimed at improving the poor oral pharmacokinetics and selectivity of earlier NaV1.8 inhibitors like A-803467 [1].

The PF 04885614 Difference: Why NaV1.8 Inhibitors Cannot Be Interchanged


Substituting PF 04885614 with other commercially available NaV1.8 inhibitors (e.g., A-803467, TC-N 1752) or pan-NaV blockers (e.g., tetrodotoxin) introduces significant variability in key experimental parameters including oral bioavailability, selectivity profile across sodium channel isoforms, and off-target cardiovascular (hERG) liability [1]. For instance, the predecessor compound A-803467 exhibits poor oral pharmacokinetics, limiting its utility for in vivo studies requiring systemic administration, a limitation explicitly addressed in the design of PF 04885614 [2]. Furthermore, the specific selectivity window of PF 04885614 (e.g., ~80-fold over NaV1.7) is distinct from other tool compounds and is a critical determinant for accurately interpreting target engagement and phenotype in both cellular and animal models of pain [3]. Simply relying on any 'NaV1.8 inhibitor' without considering these quantitative performance differences can lead to irreproducible results and flawed mechanistic conclusions.

PF 04885614 Selection Guide: Quantitative Evidence for Differentiated Performance


Human NaV1.8 Potency and Isoform Selectivity Profile

PF 04885614 demonstrates potent inhibition of the human NaV1.8 channel (IC₅₀ = 53 nM) with significant selectivity over other NaV isoforms. This selectivity window is a critical quantitative differentiator from less selective tool compounds. For example, it exhibits 79-fold selectivity over hNaV1.7 (IC₅₀ = 4.2 µM) and 509-fold selectivity over hNaV1.5 (IC₅₀ = 27 µM), the latter being a key cardiac channel where inhibition is undesirable . This profile is a result of a focused optimization campaign aimed at reducing off-target activity on NaV1.5 and NaV1.7, which were liabilities in earlier compounds [1].

Pain Research Ion Channel Pharmacology Assay Development

Improved Oral Bioavailability vs. A-803467 Enables In Vivo Studies

PF 04885614 is explicitly described as an optimized successor to the first-generation NaV1.8 inhibitor A-803467, which exhibits poor oral pharmacokinetics in preclinical models. In contrast, PF 04885614 is orally bioavailable, a property that fundamentally expands its utility for systemic administration in chronic pain models where repeated dosing is required [1]. While specific numerical PK parameters are not fully detailed in the public domain, the qualitative improvement in oral exposure is the primary design objective and a key reason for selecting this compound for in vivo work [2].

Pain Research In Vivo Pharmacology Drug Discovery

Superior Potency in Human iPSC-Derived Sensory Neurons vs. A-803467

In a more physiologically relevant human model—hiPSC-derived sensory neurons—PF 04885614 demonstrates superior potency compared to A-803467. In a side-by-side comparison, PF 04885614 inhibits neuronal activity with an IC₅₀ of 13 nM, which is 22-fold more potent than A-803467 (IC₅₀ = 290 nM) in this assay system [1]. This data confirms that the compound's biochemical potency and selectivity translate to enhanced functional inhibition of NaV1.8 in a native human cellular context.

Pain Research Translational Pharmacology Human Disease Modeling

Reduced but Quantified hERG Liability vs. Predecessor Compounds

A key optimization goal in the development of PF 04885614 was the reduction of cardiovascular liability associated with hERG channel inhibition. While PF 04885614 still exhibits a hERG liability (IC₅₀ = 1.8 µM), this represents an improvement over the predecessor series from which it was derived [1]. The quantitative hERG IC₅₀ value allows researchers to prospectively manage this known off-target activity in their experimental design, for example, by including appropriate controls or by restricting its use in certain cardiovascular models where hERG inhibition would be a significant confound [2].

Safety Pharmacology Cardiovascular Research Drug Discovery

Species-Specific Activity Profile Informs Model Selection

PF 04885614 exhibits a unique species selectivity profile that is critical for choosing an appropriate in vivo model. While it potently inhibits human NaV1.8, it is inactive against native NaV1.8 channels in rat and mouse dorsal root ganglion (DRG) neurons, but does inhibit NaV1.8 channel currents in DRG neurons from cynomolgus monkey [1]. This species-dependent activity dictates that PF 04885614 is not a suitable tool for studying NaV1.8 function in rodent pain models, a common pitfall that can be avoided with this knowledge [2].

Pain Research In Vivo Pharmacology Translational Science

Optimized Applications for PF 04885614 in Scientific Research and Procurement


In Vitro Target Validation and Pathway Deconvolution in Human Cells

PF 04885614 is ideally suited for in vitro experiments using human-derived cellular models, such as hiPSC-derived sensory neurons or HEK293 cells expressing recombinant human NaV1.8. Its well-defined selectivity profile (79-fold over NaV1.7, 509-fold over NaV1.5) allows researchers to confidently attribute observed effects on neuronal excitability or signaling to specific NaV1.8 blockade, minimizing the risk of misinterpretation due to off-target sodium channel activity . The compound's high potency (53 nM on recombinant hNaV1.8; 13 nM in hiPSC neurons) also ensures robust target engagement at low concentrations, which is advantageous for long-term culture or combinatorial treatments [1].

In Vivo Pharmacology in Non-Rodent Preclinical Pain Models

Given its species-specific activity (inactive on rodent NaV1.8), PF 04885614 is a critical tool for in vivo studies in non-rodent species, such as the cynomolgus monkey, where it retains functional activity on native DRG neuron channels . Its oral bioavailability is a key enabler for these studies, allowing for convenient systemic administration and repeated dosing paradigms required to evaluate efficacy in chronic pain models [1]. Researchers planning to use rodent models should be advised against procuring this compound due to its inactivity in these species.

Combination Studies with NaV1.7 Inhibitors for Dual-Target Analgesia

Recent patent literature explicitly describes the combination of PF 04885614 with the NaV1.7 inhibitor PF-05089771 for the treatment of intractable pain and pruritus . This established use case positions PF 04885614 as a key reagent for research into synergistic mechanisms of NaV1.7/NaV1.8 co-inhibition. The rationale for this combination is supported by the compound's distinct selectivity profile, which avoids cross-inhibition of NaV1.7 (IC₅₀ = 4.2 µM) at therapeutically relevant concentrations [1].

Assay Development and High-Throughput Screening (HTS) Counterscreen

Due to its potent and selective inhibition of human NaV1.8, PF 04885614 serves as an excellent positive control and reference standard for developing and validating biochemical and cell-based assays targeting this channel. Its well-characterized hERG liability (IC₅₀ = 1.8 µM) also makes it a useful compound for inclusion in cardiovascular safety panels as a counterscreen to identify and profile NaV1.8 inhibitors with improved safety margins . The compound is available in high purity (≥98% by HPLC) suitable for reproducible assay performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 04885614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.